molecular formula C10H9F3O3 B13521344 methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate

methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate

Katalognummer: B13521344
Molekulargewicht: 234.17 g/mol
InChI-Schlüssel: PLJUNKFWSHGRNI-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the benzoate group is substituted with a trifluoromethyl group and a hydroxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride. The hydroxyethyl group is then added through a nucleophilic substitution reaction using ethylene oxide under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic medium.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Sodium hydroxide, ethanol.

Major Products

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target proteins, further influencing their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is unique due to the presence of both the trifluoromethyl and hydroxyethyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H9F3O3

Molekulargewicht

234.17 g/mol

IUPAC-Name

methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3/t8-/m0/s1

InChI-Schlüssel

PLJUNKFWSHGRNI-QMMMGPOBSA-N

Isomerische SMILES

COC(=O)C1=CC=C(C=C1)[C@@H](C(F)(F)F)O

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.